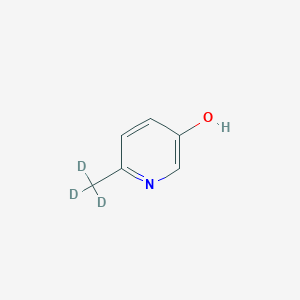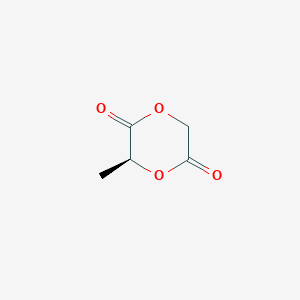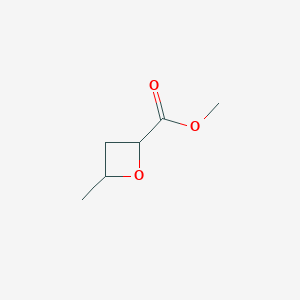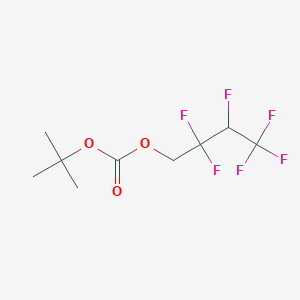![molecular formula C8H15NO3S B12080695 [(2S)-1-(Cyclopropanesulfonyl)pyrrolidin-2-yl]methanol](/img/structure/B12080695.png)
[(2S)-1-(Cyclopropanesulfonyl)pyrrolidin-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S)-1-(Cyclopropanesulfonyl)pyrrolidin-2-yl]methanol is a chiral organic compound with the molecular formula C₁₇H₁₉NO. It features a pyrrolidine ring and a phenyl group.
Chirality: The compound exists as a single enantiomer due to its chiral center at the pyrrolidine carbon.
Physical Properties: It appears as a white to off-white crystalline powder with a melting point of 77-80 °C and a specific optical rotation of [α]₂₀/D 67° (c = 3 in chloroform) .
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Medicinal Chemistry:
Biological Research:
Other Applications:
Mechanism of Action
- Detailed information on the specific mechanism of action for this compound is not readily available. Further research would be needed to explore its biological targets and pathways.
Comparison with Similar Compounds
Properties
Molecular Formula |
C8H15NO3S |
|---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
[(2S)-1-cyclopropylsulfonylpyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C8H15NO3S/c10-6-7-2-1-5-9(7)13(11,12)8-3-4-8/h7-8,10H,1-6H2/t7-/m0/s1 |
InChI Key |
SMYBKSITAKGHML-ZETCQYMHSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)S(=O)(=O)C2CC2)CO |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2CC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-Chloro-N-(tetrahydro-2H-pyran-4-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12080664.png)



![Benzenamine, 4-chloro-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-](/img/structure/B12080690.png)

